molecular formula C10H13BrN2O2 B2808912 2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide CAS No. 1156625-85-2

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide

Cat. No. B2808912
M. Wt: 273.13
InChI Key: OWHXTUAABXMOOT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide (HEAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEAA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. HEAA has been found to possess unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Chemoselective Synthesis

  • Chemoselective Acetylation for Antimalarial Drugs : A study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. They employed Novozym 435 as a catalyst, exploring various acyl donors and reaction conditions for optimal yields. This research highlights the importance of chemoselective acetylation in producing key pharmaceutical intermediates (Magadum & Yadav, 2018).

Pharmaceutical Applications

  • Novel Acetamide Derivatives for Therapeutic Uses : Rani et al. (2016) synthesized new acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, including derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, were evaluated for their biological activities, highlighting the acetamide group's versatility in drug development (Rani et al., 2016).

Material Science and Catalysis

  • Microwave-assisted Synthesis of Acetamide Derivatives : Ghazzali et al. (2012) reported the microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives. This study demonstrates the efficiency of microwave techniques in synthesizing complex acetamide derivatives, potentially useful in materials science and catalysis (Ghazzali et al., 2012).

Antioxidant Properties

  • Antioxidant Activity of Acetamide Derivatives : Boudebbous et al. (2021) explored the antioxidant activity of an acetamide derivative, specifically focusing on its free radical scavenging abilities. This study underscores the potential of certain acetamide derivatives in developing antioxidant agents (Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-bromophenyl)-2-(2-hydroxyethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-8-3-1-2-4-9(8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHXTUAABXMOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-N-(2-bromophenyl)acetamide

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